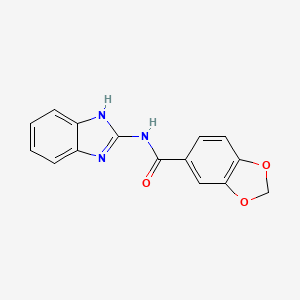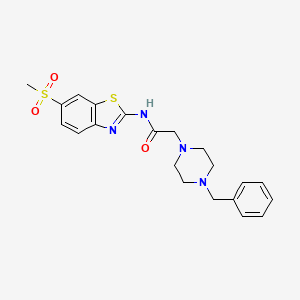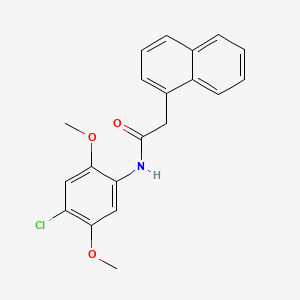
N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their significant roles in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
The synthesis of N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Chemical Reactions Analysis
N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including nucleophilic aromatic substitution. Common reagents used in these reactions include thiosemicarbazide and 4-fluorobenzaldehyde. The major products formed from these reactions are typically derivatives of the benzimidazole moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of poly (ADP-ribose) polymerase (PARP) inhibitors for cancer treatment, showcasing exceptional potency against both PARP-1 and PARP-2 enzymes. Additionally, it has significant antimicrobial properties, being effective against pathogens such as Escherichia coli and Staphylococcus aureus. The compound also exhibits antioxidant activities, making it valuable in various biological and medical research.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This disruption leads to the malsegregation of chromosomes, which is a critical aspect of its anticancer activity .
Comparison with Similar Compounds
N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzimidazol-2-yl)benzenesulfonamide and 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, N-(1H-1,3-benzimidazol-2-yl)benzenesulfonamide is known for its antimicrobial properties, while 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline has been studied for its antioxidant activities .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14(9-5-6-12-13(7-9)21-8-20-12)18-15-16-10-3-1-2-4-11(10)17-15/h1-7H,8H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQZOKOXFYMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B6038011.png)
![1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B6038018.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)
